molecular formula C40H40N12NaO14S4 B147273 Fluorescent Brightener 210 CAS No. 28950-61-0

Fluorescent Brightener 210

Cat. No.: B147273
CAS No.: 28950-61-0
M. Wt: 1064.1 g/mol
InChI Key: QNNWQGCUZNGKQO-TYYBGVCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorescent Brightener 210 is a multifunctional dye widely used in various scientific and industrial applications. It is known for its ability to enhance the brightness and whiteness of materials by absorbing ultraviolet light and re-emitting it as visible blue light. This property makes it an essential component in textile dyeing, paper production, and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent Brightener 210 involves several steps, including the condensation of specific aromatic compounds with sulfonic acid groups. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. Common reagents used in the synthesis include aromatic amines, sulfonic acids, and formaldehyde .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the continuous addition of reactants, followed by purification steps such as filtration and crystallization to obtain the pure compound. The final product is then dried and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions: Fluorescent Brightener 210 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce halogenated or nitro-substituted compounds .

Scientific Research Applications

Fluorescent Brightener 210 has a wide range of applications in scientific research, including:

Mechanism of Action

Fluorescent Brightener 210 exerts its effects through a process known as fluorescence. The compound absorbs ultraviolet light and re-emits it as visible blue light, which enhances the brightness and whiteness of materials. The molecular targets involved in this process include the aromatic rings and sulfonic acid groups, which play a crucial role in the absorption and emission of light .

Comparison with Similar Compounds

Fluorescent Brightener 210 is unique compared to other similar compounds due to its high fluorescence efficiency and stability. Similar compounds include:

This compound stands out due to its versatility and wide range of applications across different fields, making it an invaluable tool in both scientific research and industrial processes .

Properties

CAS No.

28950-61-0

Molecular Formula

C40H40N12NaO14S4

Molecular Weight

1064.1 g/mol

IUPAC Name

tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C40H40N12O14S4.Na/c53-67(54,55)31-11-7-27(8-12-31)41-35-45-37(49-39(47-35)51-15-19-65-20-16-51)43-29-5-3-25(33(23-29)69(59,60)61)1-2-26-4-6-30(24-34(26)70(62,63)64)44-38-46-36(48-40(50-38)52-17-21-66-22-18-52)42-28-9-13-32(14-10-28)68(56,57)58;/h1-14,23-24H,15-22H2,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H2,41,43,45,47,49)(H2,42,44,46,48,50);/b2-1+;

InChI Key

QNNWQGCUZNGKQO-TYYBGVCCSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=C(C=C8)S(=O)(=O)O.[Na]

SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N7CCOCC7)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=C(C=C8)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=C(C=C8)S(=O)(=O)O.[Na]

28950-61-0

Synonyms

2,2’-(1,2-Ethenediyl)bis[5-[[4-(4-morpholinyl)-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-benzenesulfonic Acid Sodium Salt; _x000B_4,4’-Bis[[4-morpholino-6-(p-sulfoanilino)-s-triazin-2-yl]amino]-2,2’-stilbenedisulfonic Acid Tetrasodium Salt;  C.I. Fl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluorescent Brightener 210
Reactant of Route 2
Reactant of Route 2
Fluorescent Brightener 210
Reactant of Route 3
Reactant of Route 3
Fluorescent Brightener 210
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Fluorescent Brightener 210
Reactant of Route 5
Reactant of Route 5
Fluorescent Brightener 210
Reactant of Route 6
Reactant of Route 6
Fluorescent Brightener 210

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.